Isophytol
Overview
Description
3,7,11,15-Tetramethylhexadec-1-en-3-ol is an organic compound with the molecular formula C20H40O. It is a type of long-chain alcohol that is often found in natural products and is known for its role in various biological and chemical processes.
Scientific Research Applications
3,7,11,15-Tetramethylhexadec-1-en-3-ol has a wide range of applications in scientific research:
Safety and Hazards
Future Directions
The successful implementation of bioprocess-based synthesis of isophytol has given understandings for the construction and designs of strains for fermentative production of other vitamin E components . The global this compound market was valued at $470.4 million in 2020, and is projected to reach $629.5 million by 2028, growing at a CAGR of 3.8% from 2021 to 2028 .
Mechanism of Action
Target of Action
Isophytol is a terpenoid alcohol . It is primarily used as a fragrance and as an intermediate in the production of vitamins E and K1 . .
Mode of Action
It is known that this compound is used in the synthesis of vitamins e and k1 , which play crucial roles in various biological processes, including antioxidant activity and blood clotting, respectively.
Biochemical Pathways
This compound is involved in the synthesis of vitamins E and K1 . The synthesis of this compound can be achieved through a series of reactions starting from pseudoionone and propargyl alcohol . The process involves the combination of acetylene and acetone to produce 3-methyl-1-butyn-3-ol, followed by hydrogenation by palladium catalysis, reaction with diketene or acetic acid ester, and thermal reaction .
Pharmacokinetics
It is known that this compound is a colorless viscous liquid that is poorly soluble in water but very soluble in benzene, diethyl ether, and ethanol .
Result of Action
Given its role as an intermediate in the production of vitamins e and k1 , it can be inferred that this compound indirectly contributes to the antioxidant activity and blood clotting processes mediated by these vitamins.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the solubility of this compound in different solvents can affect its bioavailability and efficacy . Moreover, the production of this compound can generate wastewater with high chemical oxygen demand (COD), high ammonia nitrogen, and high salt, which can pose challenges for wastewater treatment .
Biochemical Analysis
Biochemical Properties
Isophytol plays a significant role in biochemical reactions, particularly in the synthesis of vitamins. It interacts with enzymes such as tocopherol cyclase, which is involved in the biosynthesis of vitamin E . This compound acts as a precursor in the production of tocopherols and tocotrienols, which are essential components of vitamin E. These interactions are crucial for the antioxidant properties of vitamin E, which protect cells from oxidative damage .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of transcription factors such as PPAR-alpha and retinoid X receptor (RXR), which play roles in lipid metabolism and inflammation . By interacting with these pathways, this compound can affect gene expression related to lipid homeostasis and inflammatory responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can activate or inhibit enzymes involved in metabolic pathways, such as tocopherol cyclase in the vitamin E biosynthesis pathway . This compound’s interaction with transcription factors like PPAR-alpha and RXR leads to changes in gene expression, influencing cellular processes such as lipid metabolism and inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard conditions but can degrade when exposed to strong oxidizing agents . Long-term studies have shown that this compound can maintain its biochemical activity over extended periods, although its efficacy may decrease with prolonged exposure to adverse conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects on lipid metabolism and inflammation . At high doses, it can exhibit toxic effects, including liver damage and oxidative stress . These threshold effects highlight the importance of dosage regulation in therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly in the biosynthesis of vitamins E and K1 . It interacts with enzymes such as tocopherol cyclase and phytyltransferase, which are essential for the production of tocopherols and tocotrienols . These interactions influence metabolic flux and the levels of metabolites involved in antioxidant defense mechanisms .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . It is poorly soluble in water but highly soluble in organic solvents such as benzene, diethyl ether, and ethanol . This solubility profile affects its localization and accumulation within cellular compartments .
Subcellular Localization
This compound’s subcellular localization is influenced by its chemical properties and interactions with cellular components. It is primarily localized in the endoplasmic reticulum and lipid droplets, where it participates in the biosynthesis of vitamins . Post-translational modifications and targeting signals may direct this compound to specific organelles, affecting its activity and function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,11,15-Tetramethylhexadec-1-en-3-ol can be achieved through several methods. One common approach involves the reduction of phytol, a naturally occurring diterpene alcohol. The reduction process typically uses reagents such as lithium aluminum hydride or sodium borohydride under controlled conditions to yield the desired product .
Industrial Production Methods
In industrial settings, the production of 3,7,11,15-Tetramethylhexadec-1-en-3-ol often involves the extraction and purification from natural sources, such as plant oils. The compound can be isolated through processes like distillation and chromatography, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions
3,7,11,15-Tetramethylhexadec-1-en-3-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Halogenating Agents: Thionyl chloride, phosphorus tribromide
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Different alcohols, hydrocarbons
Substitution: Halogenated compounds, esters
Comparison with Similar Compounds
Similar Compounds
Phytol: A diterpene alcohol with a similar structure but different functional groups.
3,7,11,15-Tetramethylhexadec-2-en-1-ol: Another long-chain alcohol with a double bond at a different position.
3,7,11,15-Tetramethylhexadec-1-yn-3-ol: A compound with a triple bond instead of a double bond
Uniqueness
3,7,11,15-Tetramethylhexadec-1-en-3-ol is unique due to its specific double bond position and hydroxyl group, which confer distinct chemical reactivity and biological activity. Its ability to integrate into lipid bilayers and modulate enzyme activity makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
3,7,11,15-tetramethylhexadec-1-en-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40O/c1-7-20(6,21)16-10-15-19(5)14-9-13-18(4)12-8-11-17(2)3/h7,17-19,21H,1,8-16H2,2-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVYVLWNCKMXJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)(C=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2025474 | |
Record name | Isophytol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2025474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Oily liquid; [Merck Index] | |
Record name | Isophytol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5709 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Boiling Point |
107-110 °C at 0.01 mm Hg; 125-128 °C at 0.06 mm Hg | |
Record name | ISOPHYTOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5673 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Very soluble in benzene, ether, ethanol | |
Record name | ISOPHYTOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5673 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.8519 at 20 °C/4 °C | |
Record name | ISOPHYTOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5673 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
5.8X10-10 mm Hg at 25 °C (extrapolated) | |
Record name | ISOPHYTOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5673 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Impurities: 3,7,11,15-tetramethylhexadecan-3-ol (85761-30-4; < or = 2.5% v/v); 6,10,14-trimethylpentadecan-2-one (207-950-7; < or = 2% v/v); 3,7,11,15-tetramethylhexadec-1-yn-3-ol (29171-23-1; < or = 0.5% v/v); 6,10,14-trimethyl-3-pentadecen-2-one (72226-32-5; < or = 0.3% v/v); 6,10,14-trimethylpentadecan-2-ol (69729-17-5; < or = 0.3% v/v); maximum of unknown impurities (sum) Contents < 2% v/v., Purity: > or = 95% v/v (synthetic isophytol, minimum specification) | |
Record name | ISOPHYTOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5673 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Oily liquid | |
CAS No. |
505-32-8 | |
Record name | Isophytol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=505-32-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Isophytol | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505328 | |
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Record name | ISOPHYTOL | |
Source | DTP/NCI | |
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Record name | 1-Hexadecen-3-ol, 3,7,11,15-tetramethyl- | |
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Record name | Isophytol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2025474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,7,11,15-tetramethylhexadec-1-en-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.281 | |
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Record name | ISOPHYTOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A831ZI6VIM | |
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Record name | ISOPHYTOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5673 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Q1: What is the main industrial application of isophytol?
A1: this compound is primarily used as a building block in the synthesis of vitamin E (α-tocopherol). [, ]
Q2: Can this compound be synthesized from renewable sources?
A2: Yes, research has demonstrated the feasibility of synthesizing this compound from geranylgeraniol, a diterpene alcohol derived from biological sources. This offers a sustainable alternative to petrochemical-based production. []
Q3: What are the typical catalysts used in the synthesis of this compound?
A3: Several catalysts have been explored for this compound synthesis and related reactions. These include zinc chloride (ZnCl2) [, , , , ], solid acid catalysts like Nafion NR 50 [], and metal ion-exchanged montmorillonites. []
Q4: How can the yield of this compound be improved during synthesis?
A4: Studies have shown that conducting the synthesis at reduced pressure can enhance this compound yield. This is attributed to the more efficient removal of water generated during the condensation reaction between trimethylhydroquinone and this compound. []
Q5: Are there alternative synthetic routes to this compound?
A5: Yes, an improved method utilizes citral, commonly found in lemongrass oil, as a starting material. This method proceeds through a pseudoionone intermediate and boasts a good overall yield of 58-60% for this compound with high purity. []
Q6: What is the molecular formula and weight of this compound?
A6: this compound has the molecular formula C20H40O and a molecular weight of 296.53 g/mol.
Q7: What spectroscopic techniques are commonly used to characterize this compound?
A7: Gas chromatography-mass spectrometry (GC-MS) is widely employed to identify and quantify this compound in various samples, including essential oils and plant extracts. [, , ] Additionally, nuclear magnetic resonance (NMR) spectroscopy is crucial for structural confirmation. [, , ]
Q8: Does this compound itself possess biological activity?
A8: While mainly known as a vitamin E precursor, studies indicate that this compound might have independent biological activity. For instance, research suggests it might contribute to the protective effects of vitamin E against calcium ionophore-induced enzyme efflux from skeletal muscle. []
Q9: In what natural sources can this compound be found?
A9: this compound is present in the essential oils of various plants, including Ammi majus L. (Apiaceae) [], Litsea glauca [], and Houttuynia cordata Thunb. []
Q10: Has this compound been investigated for potential pharmaceutical applications?
A10: Yes, computational studies have explored this compound as a potential antimalarial candidate. Molecular docking and dynamic simulations suggested a favorable interaction between this compound and the plasmepsin II enzyme, a crucial target in the malaria parasite. []
Q11: Is there research on sustainable practices related to this compound production?
A11: Yes, efforts are underway to improve the sustainability of this compound production. One example is the investigation of zinc catalyst recycling in the synthesis of α-tocopherol from trimethylhydroquinone and this compound. This approach aims to reduce waste and enhance the environmental friendliness of the process. []
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